molecular formula C18H19FN2O4S B2969681 3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1797686-82-8

3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2969681
CAS RN: 1797686-82-8
M. Wt: 378.42
InChI Key: HAWIFEQPPYSSAA-UHFFFAOYSA-N
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Description

3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

The synthesis and application of a protection group related to the fluoro-phenylsulfonyl functionality, specifically designed for hydroxyl groups in carbohydrate chemistry, has been explored. This group was utilized in protecting a galactose building block, demonstrating its utility in complex organic synthesis and potential relevance to the compound (Spjut, Qian, & Elofsson, 2010).

Polymer Electrolyte Membranes for Fuel Cells

Novel poly(aryl ether sulfone) copolymers containing biphenylpyridine units, synthesized through reactions involving fluoro-phenyl sulfone, show excellent properties for application in high-temperature fuel cells. These copolymers exhibit high mechanical integrity and thermal stability, suggesting that related sulfone and pyridine functionalities could be beneficial in materials science and engineering applications (Pefkianakis et al., 2005).

Antimicrobial Applications

The synthesis of fluoro-substituted spirosteroidal thiazolidin-4-one derivatives from sulfa drugs showcases the antimicrobial potential of fluoro-phenyl sulfone-related compounds. These derivatives exhibited significant antimicrobial activities against pathogenic bacteria and fungi, suggesting the potential of the compound for antimicrobial applications (Makki et al., 2016).

Molecular Conformations and Hydrogen Bonding

Research into the molecular conformations and hydrogen bonding capabilities of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including fluoro-phenyl and methylsulfonyl substituents, provides insight into the structural and electronic properties of similar compounds. This could hint at the potential utility of the compound in designing molecules with specific binding or reactivity profiles (Sagar et al., 2017).

properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-20-10-2-3-16(17(20)22)18(23)21-11-8-15(9-12-21)26(24,25)14-6-4-13(19)5-7-14/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWIFEQPPYSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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